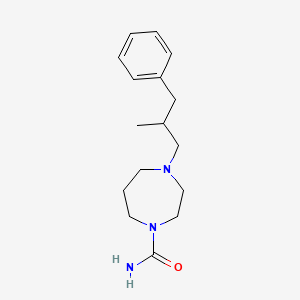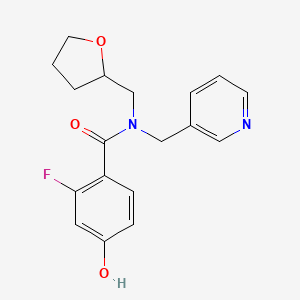![molecular formula C16H21N5 B7633141 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development. In
Wirkmechanismus
The mechanism of action of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to act as an inhibitor of various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine are dependent on the target it is acting on. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential use as a radioligand in PET imaging studies. This compound has also been shown to have activity against various targets, making it a potentially useful tool in drug discovery and development. One limitation of this compound is its limited availability, which may make it difficult to obtain for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine. One direction is the investigation of its potential as a radioligand in PET imaging studies. Another direction is the exploration of its activity against various targets, including kinases and G protein-coupled receptors. Further studies are also needed to fully understand the biochemical and physiological effects of this compound. Additionally, the synthesis method of this compound can be further optimized for higher yields and improved scalability.
Synthesemethoden
The synthesis method of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine involves the reaction of 4-(1-Pyridin-2-ylethyl)piperazine with 2-chloro-5-formylpyrimidine in the presence of a base. The resulting compound is then reduced to yield the final product. This synthetic route has been reported in the literature and has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine has been studied for its potential use in drug discovery and development. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Eigenschaften
IUPAC Name |
5-[[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-14(16-4-2-3-5-19-16)21-8-6-20(7-9-21)12-15-10-17-13-18-11-15/h2-5,10-11,13-14H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBSZYHARLYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)CC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)

![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
